![molecular formula C23H23NO7 B11035908 N~1~-Allyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]acetamide](/img/structure/B11035908.png)
N~1~-Allyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]acetamide
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Overview
Description
N~1~-Allyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]acetamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a furobenzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Allyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]acetamide typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the furobenzodioxole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the allyl group: This can be done through allylation reactions using allyl halides and a suitable base.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-Allyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]acetamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-Allyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-1,2-dimethoxybenzene: Shares the allyl and methoxy groups but lacks the furobenzodioxole moiety.
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl): Similar core structure but different functional groups.
Uniqueness
N~1~-Allyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]acetamide is unique due to its combination of functional groups and the presence of the furobenzodioxole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23NO7 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C23H23NO7/c1-5-10-24-16(25)11-15-17-19(27-3)22-23(30-12-29-22)21(28-4)20(17)31-18(15)13-6-8-14(26-2)9-7-13/h5-9H,1,10-12H2,2-4H3,(H,24,25) |
InChI Key |
YKZJAMPMOKIVEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C(=C4C(=C3OC)OCO4)OC)CC(=O)NCC=C |
Origin of Product |
United States |
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